ALES is commonly used in in vitro studies to investigate its potential to cause skin irritation and cytotoxicity (cell death). It allows researchers to assess the safety and potential harmful effects of various formulations on skin cells. Studies have shown that ALES can induce cell death in specific cell lines at higher concentrations, suggesting its potential to contribute to skin irritation [].
Researchers have explored the use of ALES in developing drug delivery systems. Its ability to form micelles, which are microscopic spheres, makes it useful in encapsulating and delivering drugs to specific targets within the body. Studies have shown that ALES-based micelles can effectively deliver various drugs, including anticancer agents, with improved efficacy and reduced side effects [, ].
ALES is a common component in household cleaning products and personal care products. As a result, it finds its way into wastewater treatment systems. Researchers use ALES to study its biodegradability and potential environmental impact. These studies help assess the effectiveness of wastewater treatment processes in removing ALES and its potential effects on aquatic ecosystems [].
Ammonium lauryl ether sulfate is an anionic surfactant commonly used in personal care products, particularly in shampoos, body washes, and other cleansing agents. It is derived from the sulfation of ethoxylated lauryl alcohol, which gives it excellent foaming and emulsifying properties. This compound is known for its ability to create stable foam and effectively remove dirt and oils from surfaces, making it a popular choice in both cosmetic and industrial applications .
The chemical formula for ammonium lauryl ether sulfate is , and it is classified under the International Cosmetic Ingredient Nomenclature as an ammonium salt of ethoxylated lauryl sulfate. Its structure includes a long hydrophobic tail (the lauryl group) and a hydrophilic head (the sulfate group), which allows it to interact with both water and oils .
The synthesis of ammonium lauryl ether sulfate typically involves the following steps:
This process allows for the production of a compound that retains desirable surfactant properties while minimizing environmental impact through biodegradability.
Ammonium lauryl ether sulfate is utilized across various industries due to its versatile properties:
Several compounds share similar properties with ammonium lauryl ether sulfate. Here’s a comparison highlighting their uniqueness:
| Compound | Properties | Unique Features |
|---|---|---|
| Sodium lauryl ether sulfate | Anionic surfactant; good foaming ability | More commonly used than ammonium variants; cheaper |
| Cocamidopropyl betaine | Amphoteric surfactant; milder on skin | Derived from coconut oil; enhances mildness |
| Sodium dodecyl sulfate | Anionic surfactant; strong cleaning action | Often more irritating than ammonium variants |
| Ammonium laureth sulfate | Anionic surfactant; similar structure | Often used in more sensitive formulations |
Ammonium lauryl ether sulfate stands out due to its excellent solubility in water and lower irritation potential compared to sodium-based counterparts. Its versatility makes it suitable for various formulations without compromising skin safety .
Ammonium lauryl ether sulfate is systematically named according to IUPAC guidelines as ammonium 2-(dodecyloxy)ethyl sulfate. The term "lauryl" denotes a C12 alkyl chain derived from lauric acid, while "ether" refers to the ethylene oxide (EO) units inserted between the alkyl chain and the sulfate group [1] [2]. The degree of ethoxylation, typically indicated by a numerical suffix (e.g., laureth-3 sulfate), specifies the number of EO units present [2]. Commercial formulations often exhibit polydispersity in EO units, leading to mixtures of homologues with varying ethoxylation degrees [3].
ALES possesses a tripartite molecular structure:
The general molecular formula is C12H25(OCH2CH2)nOSO3NH4, where n represents the number of EO units. For example, ammonium laureth-3 sulfate has n = 3, yielding C18H41NO7S [2]. Ethoxylation enhances water solubility and reduces interfacial tension compared to non-ethoxylated analogues like ammonium lauryl sulfate [4].
ALES belongs to the alkyl ether sulfate family, distinguishing it from simpler alkyl sulfates (e.g., sodium lauryl sulfate, SLS) through its ethoxylated spacer [3]. This structural modification lowers critical micelle concentrations (CMC) and improves compatibility with hard water. Compared to sodium laureth sulfate (SLES), ALES substitutes sodium with ammonium, altering counterion dynamics and micellar packing [3] [5]. The ammonium ion’s smaller hydrated radius enhances surfactant solubility in polar solvents, while its lower charge density reduces headgroup repulsion in micelles [5].
Within surfactant taxonomy, ALES is categorized as follows:
This classification aligns it with other ethoxylated sulfates (e.g., SLES) but differentiates it from non-ionic (e.g., alkyl polyglucosides) and cationic surfactants (e.g., cetrimonium bromide) [1] [3]. Its ethoxylation degree further subclassifies it; for instance, laureth-3 sulfate falls under short-chain ethoxylates, whereas laureth-12 sulfate represents long-chain variants [2].
ALES micellization is governed by hydrophobic effect and electrostatic interactions. The hydrophobic tail drives self-assembly in aqueous media, while the sulfate headgroup and ammonium counterion modulate micelle stability [5]. Key theories include:
Table 1: Comparative Molecular Properties of ALES and Related Surfactants
| Property | ALES (n=3) | SLES (n=3) | Ammonium Lauryl Sulfate |
|---|---|---|---|
| Molecular Formula | C18H41NO7S | C18H37NaO7S | C12H29NO4S |
| CMC (mM) | 0.80 [4] | 0.85 [3] | 1.20 [5] |
| Aggregation Number (N) | 43 [4] | 40 [3] | 55 [5] |
| Ethoxylation Units (n) | 3 [2] | 3 [3] | 0 [1] |
Modern commercial plants follow one of two primary routes, distinguished by the way the fatty alcohol is handled before sulfation:
Both routes depend on continuous reactors that meter liquid fatty alcohols and gaseous ethylene oxide into a catalytic loop, followed by film or falling-film reactors for sulfation with gaseous sulfur trioxide [1] [2]. Scaling trends show a steady migration from batch kettles to fully continuous plants equipped with falling-film or microstructured reactors, yielding higher throughput and tighter control of residual free sulfuric acid [3] [4]. Global capacity is dominated by licensees of Desmet Ballestra and Chemithon technology, each supplying modular lines capable of 3–10 metric tons per hour of ammonium lauryl ether sulfate paste at 70% active matter [3] [2].
| Feedstock | Key Reactor Type | Typical Reaction Pressure | Average Overall Yield | Main By-products |
|---|---|---|---|---|
| Coconut- or palm-derived lauryl alcohol | Loop ethoxylation followed by falling-film sulfur trioxide sulfation | 1–2 bar [5] | 93% [1] | Trace alcohol ethoxylate, sulfuric acid esters |
| Petrochemical lauryl alcohol | Catalytic ethoxylation in oscillating-baffle flow reactor, then SO3 film reactor | 1 bar [4] | 95% [4] | Di-ether sulfates, unreacted alcohol |
| Bio-based lauryl alcohol (100% segregated renewable carbon) | Microreactor ethoxylation and gas-liquid annular-flow sulfation | 0.8 bar [6] | 88% [6] | Minimal; reduced dioxane profile |
Ethoxylation grafts repeating oxyethylene units onto lauryl alcohol. Potassium hydroxide catalyzes the ring-opening polymerization of ethylene oxide, an exothermic process (–92 kJ mol⁻¹) requiring vigorous cooling and careful nitrogen blanketing [5]. Average oxyethylene chain-lengths of two to four units are favored for personal-care performance; chain-length distributions are tuned by adopting advanced single-site catalysts and by staged addition of ethylene oxide [7] [5].
Research using homogeneous manganese and zinc catalysts has demonstrated narrowed molecular-weight distributions and reduced unreacted ethylene oxide to below 0.02 wt % in pilot studies, enhancing downstream sulfation selectivity [7]. Palm-based lauryl alcohol ethoxylate synthesized with six oxyethylene units exhibits phase behavior suitable for high-viscosity emulsions, illustrating the influence of chain-length on rheology [8].
Process intensification in oscillating-baffle tubular reactors cuts ethoxylation time from 5 h to 40 min while maintaining polydispersity indices below 1.2, thanks to uniform temperature fields and enhanced mass transfer [4].
Sulfation converts the alcohol ethoxylate into its sulfuric acid ester by reacting with sulfur trioxide or chlorosulfonic acid. Industrial facilities overwhelmingly employ sulfur trioxide diluted to 3–8% in dry air and delivered to a falling-film or film reactor [1] [9]. Reaction temperatures of 40–60 °C balance conversion and color development; higher temperatures darken product and raise unsulfonated matter [1] [10].
Kinetic studies show first-order dependence on both sulfur trioxide and the ethoxylate, with activation energies near 40 kJ mol⁻¹ [11]. Microreactor investigations under annular flow revealed sulfation yields of 88% in under 2 s residence time, a sharp improvement on conventional reactors, due to elevated interfacial area and rapid heat removal [6] [12].
Color, acid value, and residual sulfur trioxide are sensitive quality indicators; these parameters rise with excess sulfur trioxide mole ratio, underscoring the need for precise gas-flow control [1].
The acidic sulfate ester is neutralized with aqueous ammonium hydroxide to afford ammonium lauryl ether sulfate. The stoichiometry is:
$$ \text{Lauryl alcohol ether sulfate} + \text{ammonium hydroxide} \rightarrow \text{ammonium lauryl ether sulfate} + \text{water} $$ [13]
Neutralization is instantaneous and highly exothermic; temperature peaks are moderated by staged addition of the base or by using gypsum heat-exchangers integrated into continuous mixers [2]. Infrared spectroscopy confirms disappearance of the acid band at 1,730 cm⁻¹ and appearance of the ammonium band at 1,450 cm⁻¹, verifying completion [14] [13].
Environmental drivers have steered manufacturers toward renewable feedstocks, safer reagents, and energy-lean reactors.
| Innovation | Carbon Footprint Reduction | Waste Acid Reduction | Energy Savings | Confirmed Scale |
|---|---|---|---|---|
| Bio-based lauryl alcohol feedstocks | 70% vs. petro-route [15] | No effect | 5% via lower purification [15] | 5 kilotons per year |
| Microreactor sulfation | 15% [6] | 30% [6] | 12% [6] | Pilot 1 ton day⁻¹ |
| Oscillating-baffle flow reactor | 20% [4] | 10% (better conversion) [4] | 20% [4] | Commercial 25 kilotons year⁻¹ |
| Imidazolium reagent recycling | Life-cycle pending | Eliminates sulfur trioxide venting [18] | Comparable to batch | Laboratory 100 kg |
Stringent quality programs ensure batch-to-batch consistency and regulatory compliance:
The future trajectory of ammonium lauryl ether sulfate manufacturing is defined by digitalization, circularity, and process intensification:
Corrosive;Irritant